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Introduction

Envudeucitinib (formerly known as ESK-001) is a next-generation, orally bioavailable, highly
selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK)
family.[1] TYK2 plays a pivotal role in the signaling pathways of key pro-inflammatory cytokines,
including interleukin-12 (IL-12), IL-23, and Type | interferons (IFNs).[1][2] By selectively
targeting TYK2, Envudeucitinib aims to correct immune dysregulation implicated in a range of
autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus
(SLE), while minimizing off-target effects associated with broader JAK inhibition.[3] This
technical guide provides a comprehensive overview of the in vitro pharmacological profile of
Envudeucitinib, focusing on its kinase selectivity, cellular activity, and the experimental
methodologies used for its characterization.

Mechanism of Action: Allosteric Inhibition of TYK2

Envudeucitinib employs a distinct mechanism of allosteric inhibition. Unlike ATP-competitive
inhibitors that bind to the highly conserved kinase domain (JH1), Envudeucitinib binds to the
regulatory pseudokinase domain (JH2) of TYK2.[4] This binding stabilizes the autoinhibitory
conformation of TYKZ2, preventing its activation and subsequent downstream signaling. This
allosteric mode of action is the basis for its high selectivity for TYK2 over other JAK family
members (JAK1, JAK2, and JAK3).[1]
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Data Presentation: Quantitative In Vitro
Pharmacology

The following tables summarize the key quantitative in vitro pharmacological data for
Envudeucitinib and a representative selective allosteric TYK2 inhibitor.

Table 1: In Vitro Potency and Selectivity of Envudeucitinib Against the JAK Family

Selectivity vs.

Target Kinase Assay Type IC50 (nM
g y Typ (nM) e

Human Whole Blood

TYK2 104
(IFNa)
Human Whole Blood

TYK2 149
(IL-12)
Human Whole Blood

JAK1/JAK3 >30,000 >201-288 fold
(IL-2)
Human Whole Blood

JAK?2 >30,000 >201-288 fold

(TPO)

Data sourced from Alumis presentation on the Pharmacokinetic and Pharmacodynamic
Characteristics of ESK-001.[1]

Table 2: Representative Kinome Selectivity of a Novel Allosteric TYK2 Inhibitor (ATMW-DC)

As comprehensive kinome scan data for Envudeucitinib is not publicly available, the following
data for another potent and selective allosteric TYK2 inhibitor, ATMW-DC, is presented as a
representative example of the selectivity profile of this class of compounds.
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Assay Type

Parameter

Value

Biochemical Binding

TYK2-JH2 IC50

12 pM

JAK1-JH2 >350-fold selectivity
JAK2-JH2 >350-fold selectivity
JAK3-JH2 >350-fold selectivity

Kinome Panel Partition Index (PTYK2-JH2) 0.98

Data sourced from a 2023 publication in Annals of the Rheumatic Diseases.[5] A partition index
close to 1.0 indicates a high degree of selectivity for the target kinase over other kinases in the
panel.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: Biochemical Kinase Inhibition Assay
(Representative)

This protocol describes a general method for determining the 1IC50 of an inhibitor against a
purified kinase, such as the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To determine the concentration of Envudeucitinib required to inhibit 50% of TYK2
binding activity in a biochemical assay.

Materials:

Recombinant human TYK2 enzyme

LanthaScreen™ Eu-anti-tag Antibody

Alexa Fluor™ 647-labeled Kinase Tracer

Kinase Buffer
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e Envudeucitinib (serial dilutions)

o 384-well microplates

» Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:

» Reagent Preparation: Prepare serial dilutions of Envudeucitinib in kinase buffer. Prepare a
mixture of the TYK2 enzyme and the Eu-anti-tag antibody in kinase buffer.

o Assay Plate Setup: To the wells of a 384-well plate, add 5 pL of the serially diluted
Envudeucitinib or vehicle control.

e Enzyme/Antibody Addition: Add 5 pL of the TYK2 enzyme/antibody mixture to each well.

o Tracer Addition: Add 5 pL of the Alexa Fluor™ 647-labeled kinase tracer to initiate the
binding reaction.

 Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

o Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the
emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

o Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the
TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-
parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT1 (pSTAT1) Inhibition
Assay in Human Whole Blood

This protocol details a flow cytometry-based assay to measure the functional inhibition of
TYK2-mediated signaling in a physiologically relevant matrix.

Objective: To determine the IC50 of Envudeucitinib for the inhibition of IFNa-induced STAT1
phosphorylation in human whole blood.

Materials:
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o Freshly collected human whole blood (anticoagulated with, for example, EDTA)
e Envudeucitinib (serial dilutions in DMSQO)
e Recombinant human Interferon-alpha (IFNa)
e Phosphate-Buffered Saline (PBS)
 Fixation Buffer (e.g., BD Cytofix™)
e Permeabilization Buffer (e.g., BD Perm™ llI)
e Fluorochrome-conjugated antibodies:

o Anti-CDA45 (for leukocyte gating)

o Anti-CD3 (for T-cell gating)

o Anti-pSTAT1 (Y701)
e Flow cytometer
Procedure:

« Inhibitor Pre-incubation: Aliquot 100 pL of whole blood into flow cytometry tubes. Add serial
dilutions of Envudeucitinib or a vehicle control (DMSO) to the respective tubes and
incubate for 1 hour at 37°C.

e Cytokine Stimulation: Add IFNa to a final concentration of 100 ng/mL to all tubes except the
unstimulated control. Incubate for 15-30 minutes at 37°C.

o Fixation: Immediately following stimulation, add 1 mL of pre-warmed Fixation Buffer to each
tube to stop the reaction. Incubate for 10 minutes at 37°C.

o Permeabilization and Red Blood Cell Lysis: Add 1 mL of cold Permeabilization Buffer and
vortex gently. Incubate on ice for 30 minutes. This step also lyses red blood cells.

e Washing: Wash the cells twice with PBS containing 2% Fetal Bovine Serum.
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e Antibody Staining: Resuspend the cell pellet in a cocktail of fluorochrome-conjugated
antibodies (anti-CD45, anti-CD3, and anti-pSTAT1) and incubate for 30-60 minutes at room
temperature in the dark.

e Washing and Resuspension: Wash the cells once more and resuspend the final cell pellet in
PBS.

o Data Acquisition: Acquire data on a flow cytometer, collecting events for each sample.

o Data Analysis: Gate on the CD45-positive, CD3-positive T-lymphocyte population. Determine
the median fluorescence intensity (MFI) of the pSTAT1 signal for each condition. Calculate
the percent inhibition of pSTAT1 phosphorylation relative to the IFNa-stimulated control and
determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor
concentration.

Mandatory Visualizations
Signaling Pathway of TYK2 Inhibition by Envudeucitinib

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

IL-12, IL-23, Type | IFN

Binds

Cell Mgmbrane

Cytokine Receptor

4

Attivates

JAK1/JAK2

Phospharylates

STAT Dimer

[Translocates &
Regulates

Nucleus

Gene Expression
(Inflammation)

Activates

Envudeucitinib

Allosterically

I
I
|
I
: Inhibits
I
]
I

Phosphorylates

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15614739?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Envudeucitinib allosterically inhibits TYK2, blocking cytokine-induced STAT
phosphorylation.

Experimental Workflow for Cellular pSTAT1 Inhibition
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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